2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 449.6 g/mol. This compound is classified under thieno[3,2-d]pyrimidine derivatives, which are known for their potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's structure is characterized by a thieno-pyrimidine core, which is often associated with various therapeutic properties.
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multiple synthetic routes. Two prominent methods include:
The specific synthetic pathway for 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide may vary based on the desired yield and purity requirements.
The molecular structure of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C25H27N3O3S/c1-14-11-16(3)22(17(4)12-14)26-21(29)13-27-20-9-10-32-23(20)24(30)28(25(27)31)19-8-6-7-15(2)18(19)5/h6-12,20,23H,13H2,1-5H3,(H,26,29)
CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)
These representations highlight the compound's complex structure involving multiple functional groups and rings .
The reactivity of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide can be assessed through its potential to participate in various chemical reactions typical of thieno-pyrimidine compounds. These may include:
Technical details regarding these reactions would involve specific conditions such as temperature and solvent choice to optimize yields.
The mechanism of action for thieno[3,2-d]pyrimidine derivatives generally involves interaction with biological targets such as enzymes or receptors. These compounds may exhibit:
Data supporting these mechanisms often come from biological assays and molecular docking studies that elucidate binding affinities and interactions.
The physical and chemical properties of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide include:
These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications .
The applications of 2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide are primarily in scientific research fields such as:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0